N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
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Overview
Description
Triazolo pyrazine derivatives are a class of compounds that have been studied for their potential pharmacological properties . They are part of a larger group of compounds known as nitrogen-containing heterocycles, which are widely found in natural products, synthetic drugs, and functional materials .
Molecular Structure Analysis
The molecular structure of these compounds is typically characterized using techniques such as X-ray crystallographic analysis . Triazole compounds, which are part of the larger triazolo pyrazine family, contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and varied. For instance, the oxidation or nitration of certain compounds can lead to the formation of a stable aromatic radical .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques, including melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Scientific Research Applications
Synthesis and Biological Activity
- A study explored the synthesis of triazolo[1,5-a]pyrazine derivatives and predicted their biological activities, highlighting their potential as slightly toxic substances with antineurotic activity, possibly useful for treating male reproductive and erectile dysfunction (Danylchenko, Drushlyak, & Kovalenko, 2016).
Antimicrobial Applications
- A research focused on synthesizing piperazine and triazolo-pyrazine derivatives, including antimicrobial evaluation against various bacterial and fungal strains, showing promising results in developing more potent antimicrobials (Patil et al., 2021).
Chemical Structure Analysis
- A study on the cyclocondensation of triazolo[1,5-a]pyrimidine provided insights into the structural determination of the compounds, contributing to a deeper understanding of their chemical properties (Desenko et al., 1998).
Anti-Inflammatory Applications
- Research on pyrazole derivatives, closely related to triazolo[1,5-a]pyrazines, indicated significant anti-inflammatory activity, suggesting similar potential in triazolo[1,5-a]pyrazine derivatives (El‐Hawash & El-Mallah, 1998).
Crystal Structure and Molecular Analysis
- An investigation into the crystal structure of related compounds helped in understanding the molecular interactions and stability of triazolo[1,5-a]pyrazine derivatives, which is crucial for their application in scientific research (Prabhuswamy et al., 2016).
Cardiovascular Research
- A study synthesized 1,2,4-triazolo[1,5-a]pyrimidines, showing their potential as cardiovascular agents with coronary vasodilating and antihypertensive activities, indicating a similar research path for triazolo[1,5-a]pyrazine derivatives (Sato et al., 1980).
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazoles, have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Triazoles, which are part of the compound’s structure, are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features allow them to bind readily in the biological system, potentially leading to various biochemical changes.
Biochemical Pathways
Compounds containing a triazole nucleus have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Substituted benzimidazole derivatives, which share some structural similarities with this compound, are associated with various types of pharmacokinetic and pharmacodynamics properties due to their affinity towards a variety of enzymes and protein receptors .
Result of Action
Given the wide range of biological activities exhibited by compounds containing a triazole nucleus , it can be inferred that the compound may have diverse molecular and cellular effects.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Cellular Effects
Triazole compounds are known to have a broad range of effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Triazole compounds are known to interact with various enzymes and cofactors .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c1-8-7-20-13(15(22)16-8)12(18-19-20)14(21)17-9-4-5-10(23-2)11(6-9)24-3/h4-7H,1-3H3,(H,16,22)(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILSTUYZDLMPNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)OC)OC)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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